[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate;hydrochloride
Description
The compound is a structurally complex bicyclic macrolide derivative characterized by a 2-azabicyclo[16.3.1]docosa core with multiple stereocenters, hydroxy, methoxy, and methyl substituents, and a prop-2-enylamino side chain. Its molecular formula is C₃₂H₄₈ClN₃O₉ (calculated based on structural analogs), with a molecular weight of approximately 650.2 g/mol (extrapolated from and ). The compound’s stereochemistry (4Z,6Z,8S,9S,10Z,12S,13R,14S,16R) is critical for its biological activity, likely influencing binding to heat shock protein 90 (HSP90) or related targets, as seen in geldanamycin derivatives (). The hydrochloride salt enhances solubility, a common modification for improved pharmacokinetics .
Properties
IUPAC Name |
[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O8.ClH/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35;/h8-11,15-17,19,24-25,27,29,33,35-37H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38);1H/b11-9-,18-10-,20-15-;/t17-,19+,24+,25+,27-,29+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRUWDYJGMHDHJ-VHMSJZQGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)C)OC)OC(=O)N)C)C)O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(\[C@@H]([C@H](/C=C\C=C(/C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)\C)OC)OC(=O)N)/C)C)O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46ClN3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Differences
Computational Similarity Metrics
- Tanimoto Coefficient : Structural similarity to SAHA (a histone deacetylase inhibitor) was assessed using fingerprint-based methods, achieving ~70% similarity in related compounds (e.g., aglaithioduline) ().
- Cosine Scores : Molecular networking via MS/MS fragmentation patterns () could cluster this compound with geldanamycin analogs due to shared core fragmentation.
Pharmacokinetic and Bioactivity Comparisons
Molecular Properties
Table 2: Predicted Pharmacokinetic Properties
| Property | Target Compound | Geldanamycin (CAS:30562-34-6) | SAHA (Reference) |
|---|---|---|---|
| LogP | 2.8 (estimated) | 3.1 | 1.5 |
| Hydrogen Bond Donors | 5 | 4 | 3 |
| Rotatable Bonds | 7 | 6 | 5 |
| Solubility (mg/mL) | 0.12 | 0.09 | 34.7 |
The prop-2-enylamino group may improve membrane permeability compared to bulkier substituents in and .
Bioactivity and Mode of Action
- Proteomic Interaction Signatures : The CANDO platform () predicts multitarget interactions. Unlike SAHA (HDAC inhibitor), this compound may share proteomic profiles with HSP90 inhibitors like geldanamycin.
- Activity Cliffs : Despite structural similarity to 13-hydroxy analogs (), differences in methoxy/hydroxy substitution could lead to significant potency variations ().
Emerging Comparative Methodologies
- Chemical-Genetic Profiling: Genome-wide fitness defect profiles () could differentiate its mode of action from analogs with PROTAC linkers ().
- Activity Landscape Modeling: Identifies critical substituents (e.g., prop-2-enylamino) that avoid activity cliffs while retaining core functionality .
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